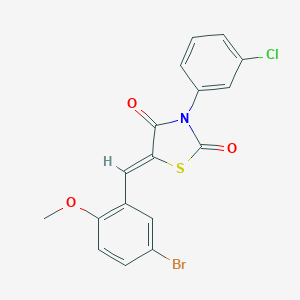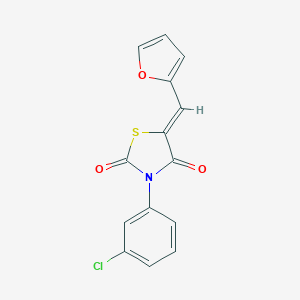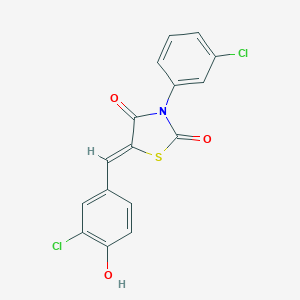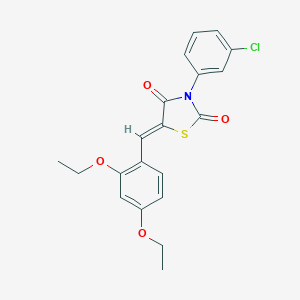![molecular formula C22H17N3O2S B301260 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B301260.png)
5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyrimidine ring, which is further substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylpyrrole with benzophenone to form an intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized pyrrole compounds, and reduced alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
Medicinally, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mécanisme D'action
The mechanism of action of 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidine
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Imidazole containing compounds
Uniqueness
Compared to similar compounds, 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of a pyrrole and pyrimidine ring system. This dual-ring structure provides a versatile platform for chemical modifications, enhancing its potential for various applications. Additionally, its ability to undergo multiple types of chemical reactions makes it a valuable compound for synthetic chemistry.
Propriétés
Formule moléculaire |
C22H17N3O2S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28) |
Clé InChI |
JQVWGNNQNKIWHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
SMILES canonique |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301177.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)


![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)


![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
